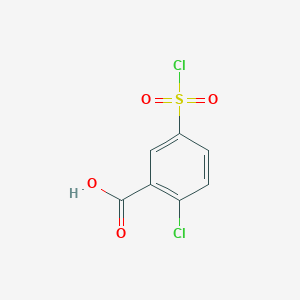

2-Chloro-5-(chlorosulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHNTBSDCJLCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059677 | |

| Record name | Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-64-4 | |

| Record name | 2-Chloro-5-(chlorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-(chlorosulfonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(chlorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Bifunctional Reagent of Strategic Importance

An In-depth Technical Guide to 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS No. 137-64-4)

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its strategic applications.

This compound, identified by its CAS Number 137-64-4, is a highly reactive, bifunctional aromatic compound.[1][2] Its structure incorporates two distinct and orthogonally reactive functional groups: a carboxylic acid and a sulfonyl chloride. This arrangement makes it an exceptionally valuable building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The presence of the electron-withdrawing chloro and chlorosulfonyl groups on the benzoic acid scaffold significantly influences its chemical behavior, offering a platform for selective chemical transformations.

The primary utility of this compound stems from the high electrophilicity of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution.[5] This reaction is fundamental for the construction of sulfonamides, a class of compounds with a broad spectrum of biological activities. This guide will dissect its properties, synthesis, reactivity, and safe handling protocols to provide a comprehensive resource for laboratory application.

Physicochemical & Structural Properties

A precise understanding of a reagent's physical and chemical properties is the foundation of its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 137-64-4 | [1][6][7] |

| Molecular Formula | C₇H₄Cl₂O₄S | [1][6][8] |

| Molecular Weight | 255.08 g/mol | [1][6][8] |

| Appearance | Solid | [7] |

| Melting Point | 149-151 °C | [9] |

| Boiling Point | 402 °C at 760 mmHg | [10][11] |

| Density | 1.694 g/cm³ (calculated) | [6][11] |

| Water Solubility | Very slightly soluble (0.94 g/L at 25 °C) | [6][10] |

| Synonyms | 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid | [6][7] |

Synthesis Protocol: Electrophilic Aromatic Substitution

The industrial and laboratory-scale synthesis of this compound is typically achieved through the direct chlorosulfonation of 2-chlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution.

Causality of the Synthetic Route

The choice of reagents and conditions is dictated by the need to introduce the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. Chlorosulfonic acid (ClSO₃H) serves as the potent sulfonating agent. The reaction is heated to overcome the activation energy barrier for the substitution on the somewhat deactivated 2-chlorobenzoic acid ring. The directing effects of the existing substituents (chloro and carboxylic acid) favor substitution at the C5 position. The subsequent quenching in ice water is critical; it halts the reaction and precipitates the product, which has very low solubility in the resulting acidic aqueous medium.[9]

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures.[9]

Step 1: Reaction Setup

-

In a suitable reaction vessel equipped with a stirrer and heating mantle, carefully charge 2-chlorobenzoic acid (2.0 kg) and chlorosulfonic acid (10.5 kg).

-

Rationale : A significant excess of chlorosulfonic acid is used to act as both the reagent and the reaction solvent, driving the reaction to completion.

Step 2: Heating

-

Heat the mixture to a temperature of 90-100 °C for 5 hours.

-

Rationale : This temperature provides the necessary thermal energy for the electrophilic substitution to proceed at a practical rate without causing significant decomposition.

Step 3: Quenching & Precipitation

-

Cool the reaction mixture to room temperature (25 °C).

-

Slowly and carefully pour the cooled mixture into a large vessel containing a 10-liter mixture of ice and water over approximately 1 hour.

-

Maintain the quench temperature below 10 °C by adding more ice as needed.

-

Rationale : This highly exothermic quench must be performed slowly and with sufficient cooling to control the temperature. It neutralizes the reactive chlorosulfonic acid and precipitates the solid product.

Step 4: Isolation & Purification

-

Collect the precipitated solid by filtration and wash the filter cake thoroughly with fresh water to remove residual acids.

-

Dissolve the crude wet cake in diethyl ether (16 liters).

-

Wash the ether layer once with a saturated aqueous sodium chloride solution (2 liters) and dry it over anhydrous magnesium sulfate.

-

Rationale : The ether extraction separates the organic product from inorganic impurities. The brine wash removes bulk water from the organic phase before drying with MgSO₄.

Step 5: Crystallization & Final Product

-

Filter the dried ether solution and concentrate it under vacuum while gradually adding hexane.

-

Concentrate the resulting hexane slurry to a final volume of approximately 8 liters and filter to collect the crystals.

-

Wash the crystalline cake with hexane and air-dry.

-

Expected Yield : 2.5 kg (76.8% of theoretical yield).[9]

-

Expected Purity : Melting point of 149-151 °C.[9]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this molecule is governed by the reactivity of the sulfonyl chloride group. It is a powerful electrophile, making it an ideal substrate for reactions with a wide array of nucleophiles.

Primary Reaction: Sulfonamide Formation

The most significant reaction is its condensation with primary or secondary amines to form stable sulfonamide linkages.[5] This reaction is a cornerstone of medicinal chemistry for creating molecules with specific biological targets.[5]

-

Mechanism : The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Reactivity Logic Diagram

Caption: Key reactivity of the sulfonyl chloride group with nucleophiles.

Other Applications

While sulfonamide formation is primary, the molecule is also used in:

-

Sulfonate Ester Synthesis : Reaction with alcohols yields sulfonate esters.

-

Intermediate for Heterocycles : The dual functionality allows it to be a precursor for various heterocyclic ring systems.

-

Precursor to Sulfamoylbenzoic Acids : Ammonolysis converts the chlorosulfonyl group into a sulfonamide (-SO₂NH₂), creating intermediates like 2-chloro-5-sulfamoylbenzoic acids, which are themselves useful in pharmaceutical synthesis.[12]

Safety, Handling, and Storage

Due to its high reactivity, this compound presents significant handling hazards.

-

Hazards : The compound is classified as corrosive and causes severe skin burns and eye damage.[13] It is harmful if swallowed. A critical hazard is its reaction with water or moisture, which liberates toxic hydrogen chloride gas.[13]

-

Handling : Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated area designated for corrosive materials.[8][13] Keep away from water and sources of moisture.

The Safety Data Sheet (SDS) should be consulted before any handling or use of this chemical.[2][13][14]

Conclusion

This compound is more than a mere chemical; it is a versatile and powerful tool for synthetic chemists. Its value lies in the predictable and high-yield reactivity of its sulfonyl chloride group, providing a reliable pathway to complex sulfonamide-containing molecules. By understanding the principles behind its synthesis, reactivity, and safe handling, researchers can effectively leverage this intermediate to advance projects in drug discovery and materials science.

References

- 137-64-4 | this compound | ChemScene. ChemScene.

- 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem. Benchchem.

- Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com.

- This compound [CAS# 137-64-4]. chemBlink.

- 2-Chloro-5-chlorosulfonyl-benzoic acid | CymitQuimica. CymitQuimica.

- This compound AldrichCPR. Sigma-Aldrich.

- This compound, 98%. Lab-Chemicals.Com.

- 2-chloro-5-(chlorosulfonyl)

- Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

- This compound Formula. ECHEMI.

- 2-Chloro-5-(chlorosulfonyl)

- 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. PubChem.

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- This compound | CAS#:137-64-4. Chemsrc.

- SAFETY DATA SHEET for 3-(Chlorosulfonyl)benzoic acid. Thermo Fisher Scientific.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- 2-Amino-5-Chloro Benzoic acid. Anshul Specialty Molecules.

- Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details. US EPA.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-chloro-5-(chlorosulfonyl)-benzoicaci - Safety Data Sheet [chemicalbook.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS # 137-64-4, this compound, 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid, NSC 137839 - chemBlink [chemblink.com]

- 7. 2-Chloro-5-chlorosulfonyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

- 11. This compound | CAS#:137-64-4 | Chemsrc [chemsrc.com]

- 12. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(chlorosulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chlorosulfonyl)benzoic acid, a bifunctional aromatic compound, is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its unique structure, featuring a carboxylic acid, a chloro substituent, and a highly reactive chlorosulfonyl group, makes it a versatile building block for introducing sulfonyl functionalities into complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the characterization of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, grounded in available scientific data.

Chemical Identity and Structure

-

Chemical Name: this compound

-

CAS Number: 137-64-4[1]

-

Molecular Formula: C₇H₄Cl₂O₄S[1]

-

Molecular Weight: 255.08 g/mol [1]

-

Synonyms: 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid, NSC 137839[2][3]

-

Chemical Structure:

(A representative image of the chemical structure)

Physicochemical Properties: A Summary

The physical properties of this compound are summarized in the table below. It is important to note the discrepancy in the reported melting point, which will be discussed in detail.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [4] |

| Melting Point | 149-151 °C | [4] |

| Historically reported as 61-62 °C | [3][5] | |

| Boiling Point | 402 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.694 g/cm³ (Predicted) | [3] |

| Solubility | Very slightly soluble in water (0.94 g/L at 25 °C, Calculated)[3]. Soluble in polar organic solvents like DMSO and Methanol.[4] | [3][4] |

| Vapor Pressure | 3.49E-07 mmHg at 25°C (Predicted) | |

| Refractive Index | 1.599 (Predicted) |

In-depth Discussion of Physical Properties

Melting Point Discrepancy: A notable point of contention in the literature is the melting point of this compound. While many contemporary chemical suppliers and databases list a melting point in the range of 146-148 °C or 149-151 °C[4], a much lower value of 61-62 °C is also cited, often referencing a 1936 publication in the Journal of the Chemical Society[3]. A documented synthesis procedure for this compound reports a melting point of 149-151 °C for the purified product[4]. This higher value is likely more representative of the pure compound, and the historical lower value may be attributable to impurities or different crystalline forms. For researchers, it is crucial to verify the melting point of the specific batch being used as a preliminary indicator of purity.

Appearance: The compound is consistently described as a white to off-white solid[4]. The exact coloration may vary depending on the purity of the substance.

Solubility: Its solubility profile is characteristic of a moderately polar aromatic compound. The presence of the polar carboxylic acid and sulfonyl chloride groups allows for solubility in polar organic solvents. However, its low aqueous solubility is expected for a molecule of its size and composition[3]. The limited water solubility also has implications for its reactivity, particularly hydrolysis.

Spectral Data for Structural Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three aromatic protons in the region of 7.5-8.5 ppm. The electron-withdrawing nature of the chloro, carboxylic acid, and chlorosulfonyl groups would lead to a downfield shift of these protons. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The aromatic carbons would appear in the range of 120-145 ppm, with the carbons directly attached to the electron-withdrawing substituents showing characteristic shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700 cm⁻¹.

-

Characteristic S=O stretching bands for the sulfonyl chloride group, typically appearing as two strong bands around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).

-

C-Cl stretching vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 254/256/258, reflecting the isotopic distribution of the two chlorine atoms. Common fragmentation patterns would involve the loss of Cl, SO₂, and COOH radicals.

Chemical Reactivity and Stability

Reactivity of the Sulfonyl Chloride Group: The chlorosulfonyl group is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, as well as the electron-withdrawing effects of the aromatic ring and the ortho-chloro substituent. This makes the compound highly susceptible to nucleophilic attack.

Hydrolysis: this compound is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid upon contact with water. This reaction is a critical consideration for its storage and handling. To prevent hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place[6]. Reactions involving this compound should be carried out using anhydrous solvents.

Reactions with Nucleophiles: It reacts readily with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. These reactions are fundamental to its application in organic synthesis.

Thermal Stability: While a specific decomposition temperature is not widely reported, heating the compound, especially in the presence of moisture or nucleophiles, will likely lead to decomposition. The predicted boiling point of 402 °C suggests a high thermal stability in the absence of reactive species[5].

Experimental Workflows

Workflow for Assessing Physical Properties

The following diagram illustrates a logical workflow for the physical characterization of a compound like this compound.

Caption: A logical workflow for the comprehensive physical characterization of a chemical compound.

Protocol for Melting Point Determination

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Apparatus: Use a calibrated melting point apparatus.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Heating: Heat the sample rapidly to about 20 °C below the expected melting point (149-151 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample carefully.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Verification: Repeat the measurement with a fresh sample to ensure reproducibility.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical and chemical properties. This guide has provided a detailed overview of these characteristics, with a particular focus on clarifying the discrepancy in its reported melting point. For researchers and drug development professionals, a firm grasp of this information is essential for ensuring the quality of starting materials, optimizing reaction conditions, and accurately characterizing the resulting products.

References

-

PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

-

US EPA. (n.d.). Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details - SRS. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1936). 382. Phthalocyanines. Part VII. Phthalocyanine as a co-ordinating group. A general investigation of the metallic derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][7]benzodiazepin-1(2H)-ones. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1936). 401. The Michael reaction with acetylenic esters. Retrieved from [Link]

-

Journal Of The Chemical Society (1914) Vol.105-106, No.622. (1914). Retrieved from [Link]

-

Ion Interactions at the Mineral-Water Interface During... (n.d.). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-5-chlorosulfonyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 3. CAS # 137-64-4, this compound, 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid, NSC 137839 - chemBlink [chemblink.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | CAS#:137-64-4 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

2-Chloro-5-(chlorosulfonyl)benzoic acid molecular structure

An In-Depth Technical Guide to 2-Chloro-5-(chlorosulfonyl)benzoic Acid: Structure, Synthesis, and Application

Introduction

This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Characterized by a benzoic acid core substituted with both a chlorine atom and a chlorosulfonyl group, its unique electronic and steric properties make it a versatile building block, particularly in the development of pharmaceutical agents and other fine chemicals. The presence of two highly reactive sites—the carboxylic acid and the sulfonyl chloride—allows for sequential and selective modifications, providing a robust scaffold for constructing complex molecular architectures.

This guide offers a comprehensive analysis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, a field-proven synthesis protocol, and its reactivity, with a focus on its application as a chemical intermediate. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Physicochemical Properties and Molecular Structure

The molecular structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 5 by a carboxylic acid group, a chlorine atom, and a chlorosulfonyl group, respectively. This substitution pattern dictates the molecule's reactivity and physical characteristics.

The IUPAC name for this compound is this compound[1]. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 137-64-4 | [2][3] |

| Molecular Formula | C₇H₄Cl₂O₄S | [2][4] |

| Molecular Weight | 255.075 g/mol | [2][4] |

| Melting Point | 149-151 °C (synthesis product); 61-62 °C (other sources) | [4][5][6] |

| Boiling Point | 402 °C at 760 mmHg | [4][6] |

| Density | 1.694 g/cm³ | [3][4] |

| Appearance | Solid / Crystalline | [2][5] |

| Water Solubility | Very slightly soluble (0.94 g/L at 25 °C) | [3][6] |

| InChI | InChI=1S/C7H4Cl2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | [2] |

| InChIKey | CLHNTBSDCJLCKV-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Cl | |

| Synonyms | 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid | [2][3] |

Note on Melting Point: Discrepancies in reported melting points may arise from different crystalline forms or purity levels.

The molecule's reactivity is governed by its functional groups. The chlorosulfonyl group (-SO₂Cl) is a potent electrophile, making it susceptible to nucleophilic attack, most commonly by amines to form stable sulfonamides. The carboxylic acid group (-COOH) can undergo typical reactions such as esterification or conversion to an acid chloride. The chlorine atom attached to the benzene ring is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions, but it electronically influences the reactivity of the other functional groups.

Synthesis Protocol: Chlorosulfonation of o-Chlorobenzoic Acid

The most direct and widely cited method for preparing this compound is the electrophilic aromatic substitution of 2-chlorobenzoic acid using chlorosulfonic acid. This process leverages the strong activating effect of the chlorine and the deactivating, meta-directing effect of the carboxylic acid group to achieve substitution at the desired position.

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent. Its highly electrophilic nature is essential for the reaction to proceed on the deactivated benzene ring.

-

Temperature Control: The initial heating phase (90-100 °C) provides the necessary activation energy for the sulfonation reaction.[5] The subsequent cooling and quenching in an ice-water mixture is critical. This step serves two purposes: it precipitates the product, which is poorly soluble in the aqueous medium, and it safely decomposes the excess, highly reactive chlorosulfonic acid. Maintaining a low temperature (<10 °C) during the quench is crucial to prevent hydrolysis of the desired chlorosulfonyl group back to a sulfonic acid.[5]

-

Purification: An ether-hexane solvent system is used for purification. The product is dissolved in diethyl ether, washed to remove water-soluble impurities, and then hexane is added as an anti-solvent to induce crystallization, resulting in a product with high purity.[5]

Step-by-Step Methodology

-

Reaction Setup: In a suitable reaction vessel, combine 2-chlorobenzoic acid and an excess of chlorosulfonic acid (e.g., a mass ratio of approximately 1:5).[5]

-

Heating: Heat the mixture to 90-100 °C and maintain this temperature for approximately 5 hours with stirring.[5]

-

Cooling & Quenching: Cool the reaction mixture to room temperature (approx. 25 °C).[5] In a separate, larger vessel, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice-water slurry over about 1 hour, ensuring the temperature of the slurry does not exceed 10 °C by adding more ice as needed.[5]

-

Isolation: Collect the precipitated solid product by filtration. Wash the filter cake thoroughly with cold water to remove residual acids.[5]

-

Extraction & Drying: Dissolve the crude wet cake in diethyl ether. Wash the ether layer with a saturated aqueous sodium chloride solution to remove excess water. Dry the organic layer over anhydrous magnesium sulfate.[5]

-

Crystallization: Filter off the drying agent. Concentrate the ether solution under reduced pressure while continuously adding hexane. This will cause the product to crystallize.[5]

-

Final Product: Concentrate the resulting hexane slurry and collect the crystalline product by filtration. Wash the cake with fresh hexane and air-dry to yield this compound.[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in research and development stems from its role as a versatile chemical intermediate.[7] Its two distinct functional groups allow for selective, orthogonal reactions.

The chlorosulfonyl group is highly electrophilic and reacts readily with a wide range of nucleophiles. Its reaction with primary or secondary amines to form sulfonamides is of paramount importance in medicinal chemistry. The resulting sulfonamide linkage is metabolically stable and can act as a hydrogen bond donor and acceptor, making it a critical pharmacophore in many drug classes. While this specific molecule is an intermediate, related structures like 2,4-dichloro-5-(chlorosulfonyl)benzoic acid are known precursors in the synthesis of diuretic drugs such as furosemide.[8] This highlights the value of this structural motif in creating pharmacologically active agents.

The carboxylic acid group provides another site for modification, enabling the extension of the molecular scaffold or the introduction of groups that can modulate solubility and pharmacokinetic properties.

General Sulfonamide Formation

Caption: General reaction pathway for sulfonamide synthesis.

Structural Elucidation by Spectroscopic Methods

Confirming the structure of synthesized this compound is achieved through standard spectroscopic techniques. While raw spectral data is not provided here, the expected features based on the molecule's structure are described below. The availability of NMR and IR spectra for this compound is noted in chemical databases.[9]

-

¹H NMR Spectroscopy: The aromatic region would display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the carboxylic acid and meta to the sulfonyl chloride would likely appear as a doublet. The proton ortho to the sulfonyl chloride would also be a doublet, and the proton between the chloro and sulfonyl groups would appear as a doublet of doublets. A broad singlet, often downfield, would be observed for the acidic proton of the carboxylic acid.

-

¹³C NMR Spectroscopy: The spectrum would show seven unique carbon signals: one for the carbonyl carbon of the carboxylic acid (typically ~165-175 ppm) and six for the aromatic carbons, whose chemical shifts would be influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands would confirm the presence of the functional groups:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

Two strong, characteristic S=O stretches for the sulfonyl chloride group (asymmetric at ~1375 cm⁻¹ and symmetric at ~1180 cm⁻¹).

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 255.08 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms. Key fragmentation patterns would likely include the loss of Cl, SO₂, and COOH.

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.[10][11]

-

Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] This compound is sensitive to moisture, as the chlorosulfonyl group can hydrolyze to sulfonic acid.[11] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and water.[11]

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[12] In case of contact, rinse the affected area immediately with plenty of water.[13]

Conclusion

This compound is a foundational intermediate in organic synthesis. Its molecular structure, featuring strategically positioned chloro, chlorosulfonyl, and carboxylic acid groups, provides a platform for diverse chemical transformations. The reliable synthesis via chlorosulfonation of 2-chlorobenzoic acid makes it an accessible starting material. Its high reactivity, particularly of the chlorosulfonyl group towards nucleophiles to form stable sulfonamides, cements its importance in the pipeline of pharmaceutical and agrochemical development. A thorough understanding of its properties, synthesis, and handling is essential for any scientist leveraging this versatile molecule in their research endeavors.

References

-

PrepChem.com. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]

-

PubChem. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. [Link]

-

Chemsrc. This compound | CAS#:137-64-4. [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

-

National Institute of Standards and Technology. Safety Data Sheet - Benzoic Acid (Acidimetric Standard). [Link]

-

SIELC Technologies. Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

-

U.S. Environmental Protection Agency. Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2-Chloro-5-chlorosulfonyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 3. CAS # 137-64-4, this compound, 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid, NSC 137839 - chemBlink [chemblink.com]

- 4. This compound | CAS#:137-64-4 | Chemsrc [chemsrc.com]

- 5. prepchem.com [prepchem.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-chloro-5-(chlorosulfonyl)-benzoicaci(137-64-4) 1H NMR spectrum [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

Introduction: Strategic Importance of 2-Chloro-5-(chlorosulfonyl)benzoic acid

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of this compound, a pivotal intermediate in the development of various pharmaceuticals. With full editorial control, this document is structured to deliver not just procedural steps, but a deep understanding of the reaction's causality, validation, and the broader context of its application.

This compound (CAS No: 137-64-4) is an aromatic compound of significant interest in medicinal chemistry and process development.[1] Its structure, featuring a benzoic acid core with both a chloro and a highly reactive chlorosulfonyl group, makes it a versatile precursor.[1] Most notably, it is a key building block in the synthesis of furosemide, a potent loop diuretic used to treat fluid retention and high blood pressure. The strategic placement of its functional groups allows for sequential reactions, typically starting with the nucleophilic substitution of the sulfonyl chloride, to build more complex molecular architectures. This guide will elucidate the primary and alternative pathways for its synthesis, focusing on the underlying chemical principles and practical considerations for laboratory and potential scale-up operations.

Primary Synthesis Pathway: Electrophilic Chlorosulfonation of 2-Chlorobenzoic Acid

The most direct and widely documented method for synthesizing this compound is through the electrophilic aromatic substitution of 2-chlorobenzoic acid with chlorosulfonic acid.[2]

Mechanistic Rationale and Regioselectivity

The outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. The chloro group (-Cl) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. The chlorosulfonyl group (-SO₂Cl) is introduced at the 5-position, which is para to the activating chloro group and meta to the deactivating carboxylic acid group. This regioselectivity is a classic example of synergistic directing effects in electrophilic aromatic substitution, leading to a highly specific product.

The reaction proceeds via the generation of the electrophile, sulfur trioxide (SO₃), or a related species from chlorosulfonic acid, which then attacks the electron-rich aromatic ring. The large excess of chlorosulfonic acid typically used serves as both the reactant and the reaction solvent.

Visualized Synthesis Pathway

Caption: Primary synthesis route via electrophilic substitution.

Detailed Experimental Protocol

The following protocol is a robust, field-proven method for the synthesis.[2]

Step 1: Reaction Setup

-

In a suitable reaction vessel equipped for heating and stirring, carefully charge 2-chlorobenzoic acid (2.0 kg).

-

Slowly add a significant excess of chlorosulfonic acid (10.5 kg). Note: This step is highly exothermic and requires caution.

Step 2: Thermal Reaction

-

Heat the mixture to a temperature of 90-100°C.

-

Maintain this temperature with consistent stirring for approximately 5 hours to ensure the reaction proceeds to completion.

Step 3: Quenching and Precipitation

-

Cool the reaction mixture to room temperature (approx. 25°C).

-

Prepare a large vessel with a mixture of ice and water (approx. 10 liters).

-

Slowly and carefully pour the reaction mixture into the ice-water slurry over about 1 hour. This is a critical step to control the highly exothermic hydrolysis of excess chlorosulfonic acid. The temperature must be maintained below 10°C by adding more ice as needed.

-

The product will precipitate as a solid, forming a slurry.

Step 4: Isolation of Crude Product

-

Collect the solid precipitate by filtration.

-

Wash the filter cake thoroughly with fresh, cold water to remove residual acids.

Step 5: Purification

-

Dissolve the crude wet cake in diethyl ether (16 liters).

-

Wash the ether layer once with a saturated aqueous sodium chloride solution (2 liters) to remove water-soluble impurities.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the ether solution under vacuum while continually adding hexane. This will cause the product to crystallize.

-

Concentrate the resulting hexane slurry to a final volume of approximately 8 liters and filter to collect the crystalline product.

-

Wash the crystalline cake with hexane and air-dry.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-chlorobenzoic acid | [2] |

| Reagent | Chlorosulfonic acid | [2] |

| Reaction Temperature | 90-100°C | [2] |

| Reaction Time | 5 hours | [2] |

| Theoretical Yield | 76.8% | [2] |

| Melting Point | 149-151°C | [2] |

Experimental Workflow Visualization

Caption: From reaction to purification workflow.

Alternative Synthesis Strategies

While direct chlorosulfonation is common, other routes have been explored, particularly in patent literature, which may offer advantages in specific industrial contexts.

-

Diazotization Route: An alternative approach involves starting with a 2-amino-5-sulfamoylbenzoic acid derivative.[3] This precursor undergoes diazotization followed by a Sandmeyer-type reaction with a metal chloride (e.g., cupric chloride) to introduce the chloro group at the 2-position.[3] This multi-step process is less direct but demonstrates a different synthetic strategy for accessing the target scaffold.[3]

-

Synthesis from Dichlorinated Precursors: Several patents describe the synthesis of the closely related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, which begins with the chlorosulfonation of 2,4-dichlorobenzoic acid or 2,4-dichlorobenzyl derivatives.[4][5][6][7] These processes highlight the versatility of the chlorosulfonation reaction on different chlorinated benzoic acid scaffolds and can be catalyzed by substances like sulfuric acid or sodium sulfate.[4][7]

Trustworthiness & Self-Validating Protocols

The integrity of this synthesis relies on careful control of key parameters.

-

Temperature Control: The reaction temperature during heating dictates the rate and completion of the chlorosulfonation. More critically, maintaining a temperature below 10°C during the quenching step is paramount for safety and preventing product degradation.

-

Anhydrous Conditions: While the reaction itself is robust, the purification step involving an ether solution requires drying with agents like magnesium sulfate to prevent hydrolysis of the sulfonyl chloride group back to the sulfonic acid during solvent evaporation.

-

Purity Verification: The reported melting point of 149-151°C serves as a reliable preliminary check for product purity.[2] For rigorous validation, techniques such as NMR and IR spectroscopy should be employed to confirm the structure and absence of significant impurities.

Conclusion

The synthesis of this compound via direct chlorosulfonation of 2-chlorobenzoic acid is a well-established and efficient method. Its success hinges on the principles of electrophilic aromatic substitution and requires meticulous control over reaction conditions, particularly temperature. The detailed protocol provided in this guide offers a reliable pathway for obtaining this crucial intermediate. Understanding the mechanistic basis and the causality behind each experimental step empowers researchers to troubleshoot and adapt the synthesis for their specific needs in the fields of pharmaceutical development and advanced chemical research.

References

-

PrepChem.com. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]

- Holland, G. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402.

- Unknown. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent No. CN100522936C.

- Unknown. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent Application No. CN200710023591A.

- Unknown. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Chinese Patent No. CN104672114A.

Sources

- 1. CAS 137-64-4: this compound [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 6. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 7. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Reactivity of 2-Chloro-5-(chlorosulfonyl)benzoic Acid with Nucleophiles

Foreword: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-chloro-5-(chlorosulfonyl)benzoic acid stands out as a molecule of significant interest. Its trifunctional nature, presenting a sulfonyl chloride, a carboxylic acid, and an aryl chloride, offers a rich tapestry of reactive sites. This guide provides an in-depth exploration of the reactivity of this compound with nucleophiles, offering a technical roadmap for researchers, scientists, and professionals in the field of drug development. We will delve into the chemoselectivity of its reactive centers, provide experimentally grounded protocols, and elucidate the mechanistic underpinnings of its transformations.

Molecular Architecture and Electronic Profile: A Triumvirate of Reactivity

This compound, with the molecular formula C₇H₄Cl₂O₄S, possesses a unique arrangement of functional groups that dictates its chemical behavior.[1][2][3] The inherent reactivity of this molecule is a direct consequence of the electronic interplay between the electron-withdrawing sulfonyl chloride and carboxylic acid groups, and the deactivating, yet potentially reactive, chloro-substituent on the aromatic ring.

The sulfonyl chloride (-SO₂Cl) group is a potent electrophile. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it highly susceptible to nucleophilic attack. The carboxylic acid (-COOH) group, while also an electrophile at the carbonyl carbon, is generally less reactive than the sulfonyl chloride. The chlorine atom attached to the aromatic ring is the least reactive site towards nucleophilic substitution under typical conditions, generally requiring harsh conditions for nucleophilic aromatic substitution (SNAr).

The expected order of reactivity towards nucleophiles is therefore: Sulfonyl Chloride > Carboxylic Acid > Aryl Chloride . This chemoselectivity is the key to harnessing the synthetic potential of this molecule.

The Primary Reactive Center: The Sulfonyl Chloride Group

The sulfonyl chloride moiety is the most electrophilic and, therefore, the most reactive site for nucleophilic attack in this compound. This high reactivity allows for selective functionalization, even in the presence of the carboxylic acid group.

Reaction with Amines: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely utilized transformation that leads to the formation of sulfonamides. Sulfonamides are a critical pharmacophore found in a vast array of therapeutic agents. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent expulsion of a chloride ion. A base is typically required to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Caption: General reaction for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of 2-Chloro-5-(N-benzylsulfamoyl)benzoic Acid

This protocol provides a representative procedure for the synthesis of a sulfonamide derivative.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine, followed by the dropwise addition of benzylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Table 1: Representative Yields for the Synthesis of Sulfonamides from a Related Sulfonyl Chloride

| Amine Reactant | Resulting Sulfamoyl Derivative | Source(s) |

| Cyclopropylamine | 2-Chloro-5-(N-cyclopropylsulfamoyl)-3-methylbenzoic acid | [4] |

| Morpholine | 2-Chloro-3-methyl-5-(morpholinosulfonyl)benzoic acid | [4] |

| cis-3,5-Dimethylpiperidine | 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)-3-methylbenzoic acid | [4] |

| β-(p-chlorophenethyl)amine | 2-Chloro-5-(N-(β-(p-chlorophenethyl))sulfamoyl)-3-methylbenzoic acid | [4] |

Note: This data is for a structurally similar compound, 5-(chlorosulfonyl)-2-chloro-3-methylbenzoic acid, and serves to illustrate the general applicability of the reaction with various amines.

Reaction with Alcohols: Formation of Sulfonate Esters

The reaction with alcohols proceeds in a similar fashion to that with amines, yielding sulfonate esters. This reaction is typically catalyzed by a base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

General Reaction Scheme:

Caption: General reaction for sulfonate ester synthesis.

Experimental Protocol: Synthesis of Methyl 2-chloro-5-(chlorosulfonyl)benzoate

While this protocol describes the esterification of the carboxylic acid, the general principles can be adapted for the formation of sulfonate esters by using an alcohol as the nucleophile targeting the sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. For selective reaction at the sulfonyl chloride, the carboxylic acid may first need to be protected.[5]

Reaction with Thiols: Formation of Thiosulfonates

Thiols, being excellent nucleophiles, readily react with sulfonyl chlorides to form thiosulfonates. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

General Reaction Scheme:

Caption: General reaction for thiosulfonate synthesis.

The Secondary Reactive Center: The Carboxylic Acid Group

The carboxylic acid group is the second most reactive site in this compound. While less electrophilic than the sulfonyl chloride, it can undergo a variety of transformations, most notably esterification and amidation.[6] To achieve selective reaction at the carboxylic acid, the more reactive sulfonyl chloride group often needs to be addressed first, either by its own reaction or through a protecting group strategy.

Esterification

Esterification of the carboxylic acid can be achieved under acidic conditions (e.g., Fischer esterification) or by conversion to a more reactive acyl chloride followed by reaction with an alcohol.[7][8][9]

Experimental Protocol: Fischer Esterification of a Benzoic Acid Derivative

This is a general procedure that can be adapted for this compound, assuming the sulfonyl chloride does not hydrolyze under the reaction conditions.

Materials:

-

Benzoic acid derivative (1.0 eq)

-

Methanol (as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the benzoic acid derivative in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.[10]

Amidation

Direct amidation of the carboxylic acid requires coupling agents (e.g., DCC, EDC, HATU) to activate the carboxyl group for nucleophilic attack by an amine.[11]

The Latent Reactive Center: The Aryl Chloride

The chloro-substituent on the aromatic ring is the least reactive of the three functional groups towards nucleophiles. Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride typically requires harsh conditions, such as high temperatures and strong nucleophiles.[12] The presence of two strong electron-withdrawing groups (sulfonyl chloride and carboxylic acid) on the ring does, however, activate the ring towards SNAr, making this transformation more feasible than on a simple chlorobenzene. The substitution will preferentially occur at the position ortho or para to the electron-withdrawing groups.[13][14][15]

Mechanistic Considerations: A Deeper Dive

The reaction of nucleophiles with the sulfonyl chloride group is generally considered to proceed through a nucleophilic substitution mechanism at the sulfur atom. Two primary pathways are often debated: a concerted SN2-like mechanism and a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. The exact mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

Caption: Possible mechanistic pathways for nucleophilic substitution at the sulfonyl chloride.

Conclusion: A Versatile Tool for Molecular Design

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined hierarchy of reactivity, with the sulfonyl chloride as the primary site for nucleophilic attack, allows for predictable and selective functionalization. By understanding the principles of chemoselectivity and employing the appropriate reaction conditions, researchers can effectively leverage this molecule to construct complex molecular architectures with diverse applications, particularly in the realm of drug discovery and development. This guide has provided a comprehensive overview of its reactivity, supported by practical protocols and mechanistic insights, to empower scientists in their synthetic endeavors.

References

- Benchchem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.

- Benchchem. (2025). 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid.

- Google Patents. (2015). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN100522936C.

- Google Patents. (2015). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN103772189B.

-

PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

-

Eureka | Patsnap. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

- Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US3879402A.

-

Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

-

PubMed. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols for the Esterification of 2-(Chloromethyl)benzoic Acid with Primary Alcohols.

-

Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

TutorChase. (n.d.). Describe the differences between acyl chlorides and carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2025). Protective Group Strategies. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-[(methylsulfonyl)amino]benzoic acid (C8H8ClNO4S). Retrieved from [Link]

-

US EPA. (n.d.). Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details - SRS. Retrieved from [Link]

- Google Patents. (2014). Procedure for the preparation of esters of benzoic acid. ES2380693T3.

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(methylsulphonyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemistry of the Thiol Groups. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-chlorosulfonyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. media.neliti.com [media.neliti.com]

- 6. tutorchase.com [tutorchase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. PubChemLite - 2-chloro-5-[(methylsulfonyl)amino]benzoic acid (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the NMR Spectrum Analysis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

This compound, with the chemical formula C₇H₄Cl₂O₄S, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of three reactive functional groups on a benzene ring: a carboxylic acid, a chloro group, and a chlorosulfonyl group. The precise arrangement of these substituents dictates the molecule's reactivity and, consequently, its application in complex organic syntheses. Understanding the exact structure of this molecule is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its structural elucidation in solution.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of readily available experimental spectra in the public domain, this guide will leverage established principles of NMR spectroscopy and data from analogous substituted benzoic acids to provide a detailed theoretical interpretation.[3][4] We will delve into the rationale behind the predicted chemical shifts and coupling patterns, outline a robust experimental protocol for data acquisition, and demonstrate how multidimensional NMR techniques can be employed for unambiguous signal assignment.

Predicted ¹H and ¹³C NMR Spectra of this compound

The substitution pattern of this compound is a 1,2,5-trisubstituted benzene ring. This lack of symmetry implies that all three aromatic protons and all six aromatic carbons are chemically non-equivalent, which should result in distinct signals in the ¹H and ¹³C NMR spectra, respectively.[5][6]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring.[7] The chemical shifts of these protons are influenced by the electronic effects of the substituents. The carboxylic acid (-COOH), chloro (-Cl), and chlorosulfonyl (-SO₂Cl) groups are all electron-withdrawing, which will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (δ 7.3 ppm).[8]

-

H-3: This proton is ortho to the chlorine atom and meta to the chlorosulfonyl group.

-

H-4: This proton is ortho to the chlorosulfonyl group and meta to the carboxylic acid and chlorine atoms.

-

H-6: This proton is ortho to the carboxylic acid group and meta to the chlorosulfonyl group.

The splitting pattern of these signals will be governed by spin-spin coupling between adjacent protons. We can predict the following multiplicities:

-

H-3: Will appear as a doublet, being coupled only to H-4.

-

H-4: Will appear as a doublet of doublets, being coupled to both H-3 and H-6.

-

H-6: Will appear as a doublet, being coupled only to H-4.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, and its exact position can be concentration and solvent dependent.[9]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon.[10] The chemical shifts of the aromatic carbons generally range from δ 120-150 ppm.[5] The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, and C-5) will be significantly deshielded and appear at the lower end of this range. The carboxylic acid carbonyl carbon will appear at a much lower field, typically in the range of δ 165-185 ppm.[11]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~ 7.6 - 7.8 (d) | ~ 128 - 132 |

| H-4 | ~ 8.0 - 8.2 (dd) | ~ 130 - 134 |

| H-6 | ~ 8.2 - 8.4 (d) | ~ 132 - 136 |

| -COOH | > 10 (br s) | ~ 165 - 170 |

| C-1 | - | ~ 133 - 137 |

| C-2 | - | ~ 135 - 139 |

| C-3 | - | ~ 128 - 132 |

| C-4 | - | ~ 130 - 134 |

| C-5 | - | ~ 140 - 145 |

| C-6 | - | ~ 132 - 136 |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.[12]

1. Sample Preparation:

- Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

- Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for analyzing complex aromatic spin systems.

- Tune and match the probe for the desired nuclei (¹H and ¹³C).

- Shim the magnetic field to achieve optimal resolution and lineshape.

3. Data Acquisition Parameters:

- ¹H NMR:

- Acquire the spectrum at a constant temperature (e.g., 298 K).

- Use a sufficient number of scans to achieve a good signal-to-noise ratio.

- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

- ¹³C NMR:

- Use proton decoupling to simplify the spectrum to singlets for each carbon.

- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

- Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-200 ppm).

In-Depth Spectral Interpretation Using 2D NMR Techniques

While 1D NMR provides essential information, 2D NMR experiments are invaluable for the unambiguous assignment of signals, especially in molecules with complex spin systems.[13]

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other. For this compound, the COSY spectrum would be expected to show cross-peaks connecting:

-

H-3 and H-4

-

H-4 and H-6

This confirms the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.[13] This allows for the direct assignment of the protonated aromatic carbons (C-3, C-4, and C-6) based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons. For instance:

-

H-3 would show correlations to C-1, C-2, and C-5.

-

H-4 would show correlations to C-2 and C-6.

-

H-6 would show a correlation to C-2 and C-4.

By combining the information from all these experiments, a complete and confident assignment of all ¹H and ¹³C signals can be achieved.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical flow of the NMR analysis process for this compound.

Caption: Workflow for the comprehensive NMR analysis of this compound.

Molecular Structure with Atom Numbering

The following diagram shows the structure of this compound with the IUPAC numbering system for the benzene ring.

Caption: Structure and substitution pattern of this compound.

Conclusion

A thorough understanding of the ¹H and ¹³C NMR spectra of this compound is essential for confirming its structure and purity, which are critical factors in its application in research and development. This guide has provided a detailed theoretical framework for the prediction and interpretation of its NMR spectra, based on fundamental principles and comparative data. By following the outlined experimental protocols and employing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate and verify the structure of this important chemical intermediate.

References

- The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

PubMed. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023 Apr;61(4):248-252. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use ¹³C NMR spectroscopy to differentiate between ortho, meta, and para disubstituted benzenes? Retrieved from [Link]

-

US EPA. (n.d.). Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. Substance Details - SRS. Retrieved from [Link]

- Scott, K. N. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society, 94(24), 8564–8568.

- Dharmatti, S. S., et al. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(5), 331-343.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, September 11). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

Sources

- 1. 137-64-4 CAS MSDS (2-chloro-5-(chlorosulfonyl)-benzoicaci) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. rsc.org [rsc.org]

- 4. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

Core Topic: Stability and Storage of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling protocols for 2-Chloro-5-(chlorosulfonyl)benzoic acid. As a Senior Application Scientist, the following content integrates fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical reagent.

Introduction to this compound: A Bifunctional Reagent